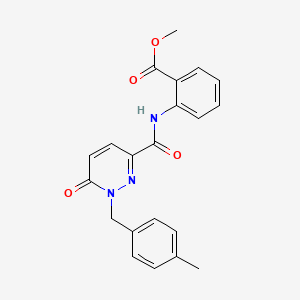

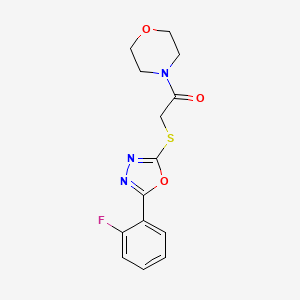

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and potential biological activities. While the specific compound is not directly discussed in the provided papers, related structures and functional groups are mentioned, which can give insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic annulation processes, as seen in the development of 2-aryl quinazolin-4(3H)-one derivatives using a [Cp*RhIII]-catalyzed reaction with N-methoxybenzamide . This suggests that similar catalytic systems might be employed for the synthesis of this compound, with potential modifications to accommodate the thiazole and bromothiophene moieties.

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, as indicated by the rearrangement reactions of 2,5,5-triaryl-2-thiazolin-4-ones during thiation . The presence of a bromothiophene in the compound of interest suggests potential for interesting reactivity and structural rearrangements, similar to those observed in the thiazolin-4-ones.

Chemical Reactions Analysis

Chemical transformations of related compounds, such as those discussed for N-(3-phenyl-2-benzo[b]thienyl)-thiobenzamide and its derivatives, involve various reactions that could also be relevant to the compound . The presence of the 3,4-dimethoxybenzyl moiety in related compounds as a protecting group indicates that it can be manipulated under certain conditions, which could be applicable to the synthesis or modification of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structure analysis and theoretical approaches used to characterize 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole provide insights into the stabilization of crystal packing and intermolecular interactions that could be similar in the compound of interest . The presence of bromine suggests potential for halogen bonding, which could influence the compound's solid-state structure and interactions with biological targets.

Relevant Case Studies

Although no direct case studies on this compound are provided, the investigation of the anti-malarial potential of a related compound indicates that such molecules can have significant biological activity. This suggests that the compound may also have potential as a lead candidate for drug development, pending further research into its biological effects and mechanism of action.

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide exhibits unique structural features. One of its derivatives, a benzimidazole compound, demonstrated rotational disorder in its molecular structure, indicating a potential for various interactions due to its flexible conformations (Geiger et al., 2014).

Photodynamic and Photophysical Properties

The compound has been linked to the field of photodynamic therapy, especially in cancer treatment. A derivative was found to have remarkable potential as a Type II photosensitizer, a crucial component for photodynamic therapy due to its high singlet oxygen quantum yield and favorable photodegradation quantum yield (Pişkin et al., 2020).

Interaction with Enzymes and Induction of Apoptosis

The compound's derivatives have shown interactions with specific enzymes, such as GSTP1, in colorectal tumor cells. This interaction is significant for inducing apoptosis in cancer cells, making it a subject of interest in cancer research (Brockmann et al., 2014).

Antimicrobial and Antifungal Properties

A derivative of the compound exhibited potent antimicrobial and antibacterial activities, particularly against strains like Staphylococcus aureus and Bacillus subtilis, showing its potential in developing new antibacterial agents (Palkar et al., 2017). Additionally, the compound's analogs have demonstrated antifungal properties, indicating its broad-spectrum potential in antimicrobial treatment (Narayana et al., 2004).

Catalytic Applications

The compound's derivatives have been used in catalytic processes, like Suzuki cross-coupling reactions, highlighting its versatility in synthetic chemistry applications (Dawood et al., 2015).

Propiedades

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)15(20)19-16-18-10(8-23-16)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDXUEDUZZRMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)

![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)